

Comparing CG347B with other HDAC inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest | | |
|----------------------|-----------|-----------|
| Compound Name: | CG347B | |
| Cat. No.: | B15588907 | Get Quote |

An Objective Comparison of Novel Histone Deacetylase Inhibitors: CG347B and CG-745

A Comparative Analysis of Emerging HDAC Inhibitors for Researchers and Drug Development Professionals

This guide provides a comparative overview of two histone deacetylase (HDAC) inhibitors, **CG347B** and CG-745, against other well-established HDAC inhibitors. While information on **CG347B** is currently limited in publicly available literature, this document summarizes the existing data. In contrast, substantial experimental data is available for CG-745, allowing for a detailed comparison of its performance and mechanism of action.

CG347B: A Selective HDAC6 Inhibitor

CG347B is identified as a selective inhibitor of HDAC6 and is utilized in research related to oncology, immunology, and neurology.[1] Publicly accessible, detailed quantitative comparisons with other HDAC inhibitors are not readily available. However, one study demonstrated that **CG347B** (at a concentration of 200 nM for 48 hours) can modestly counteract the inhibition of Foxp3 expression induced by IL-4 in naive CD4+ T cells under Treg-polarizing conditions, suggesting a potential role in modulating histone deacetylation in these immune cells.[1] Another study noted that **CG347B** did not affect the mRNA or protein levels of HtrA1, a cisplatin resistance-related gene, in NCI-H460 non-small cell lung cancer (NSCLC) cells.[1]

Due to the limited comparative data for **CG347B**, the remainder of this guide will focus on CG-745, a distinct HDAC inhibitor for which comprehensive comparative studies have been published.



CG-745: A Potent Pan-HDAC Inhibitor with Promising Anti-Cancer Activity

CG-745 is a novel, intravenously administered, hydroxamate-based pan-HDAC inhibitor that has demonstrated significant anti-cancer effects in various cancer models, including non-small cell lung cancer (NSCLC), prostate cancer, and pancreatic cancer.[2][3][4] It functions as a class I and class IIb HDAC inhibitor, targeting HDAC1, 2, 3, and 6.[5]

Data Presentation: Quantitative Comparison of HDAC Inhibitory Activity

The inhibitory activity of CG-745 against several HDAC isoforms has been quantified and compared with other well-known HDAC inhibitors.

| Inhibitor | HDAC1 IC50 (μM) | HDAC2 IC50 (μM) | HDAC3 IC50 (μM) | HDAC6 IC₅₀ (μM) |
|----------------------|--------------------|--------------------|--------------------|-------------------------|
| CG-745 | < 0.1 | < 0.1 | < 0.1 | < 0.1 |
| Vorinostat (SAHA) | ~0.1 - 1 | ~0.1 - 1 | ~0.1 - 1 | ~0.1 - 1 |
| Entinostat | ~0.1 - 1 | ~0.1 - 1 | ~0.1 - 1 | Not a primary target |
| Resminostat | ~0.1 - 1 | ~0.1 - 1 | ~0.1 - 1 | Not a primary target |

Table 1: Comparative in vitro histone deacetylase inhibitory activity. CG-745 demonstrates potent inhibition of HDACs 1, 2, 3, and 6 at concentrations below 0.1 μ M, which is approximately 10 times lower than that of Entinostat, Vorinostat, and Resminostat.[6]

Comparative Efficacy of CG-745 and Vorinostat (SAHA) in Non-Small Cell Lung Cancer (NSCLC) Cells

Studies directly comparing CG-745 to the FDA-approved HDAC inhibitor Vorinostat (SAHA) in A549 and H460 NSCLC cell lines have revealed superior efficacy for CG-745 in several key



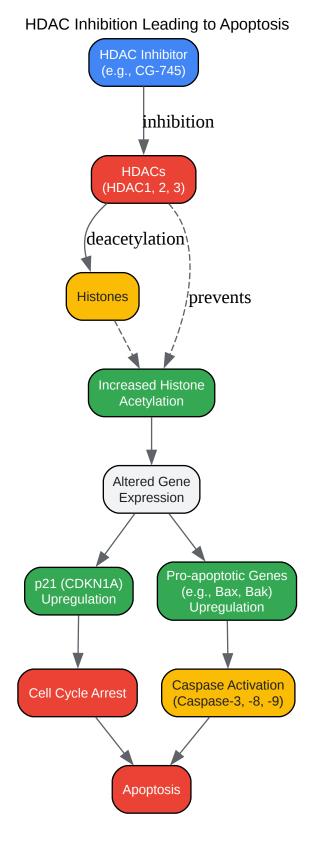
anti-cancer metrics.

| Parameter | Cell Lines | CG-745 | Vorinostat (SAHA) | Reference |
|--|------------|---|--------------------------------------|-----------|
| Cell Viability | A549, H460 | More potent, dose-dependent reduction | Less potent | [2][7] |
| HDAC mRNA Expression Inhibition | A549, H460 | Greater reduction of HDAC1, 2, 3, & 8 | Less potent reduction | [7] |
| Induction of Apoptosis | A549, H460 | Higher expression of cleaved PARP, caspase-9, -8, & | Lower induction of apoptotic markers | [2][7] |
| Induction of Reactive Oxygen Species (ROS) | A549, H460 | Significantly higher induction | Lower induction | [7] |
| Inhibition of EMT, Migration, & Invasion | A549, H460 | Effectively reversed TGF-β1 induced EMT | Less effective | [2][7] |

Table 2: Summary of comparative anti-cancer effects of CG-745 and Vorinostat (SAHA) in NSCLC cells.[2][7]

Mandatory Visualizations Signaling Pathway: HDAC Inhibition and Apoptosis Induction





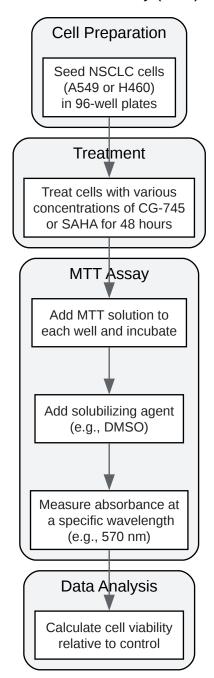
Click to download full resolution via product page

Caption: Simplified signaling pathway of apoptosis induction by HDAC inhibitors.



Experimental Workflow: Cell Viability Assay

Workflow for Cell Viability (MTT) Assay



Click to download full resolution via product page

Caption: Experimental workflow for determining cell viability using the MTT assay.

Experimental Protocols



Cell Viability Assay (MTT Assay)

- Cell Seeding: A549 and H460 non-small cell lung cancer cells were seeded in 96-well plates at a specified density and allowed to adhere overnight.
- Treatment: The cells were then treated with varying concentrations of CG-745 or SAHA for 48 hours. A control group treated with the vehicle (e.g., DMSO) was included.
- MTT Addition: Following treatment, 3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) solution was added to each well and incubated to allow for the formation of formazan crystals by viable cells.
- Solubilization: A solubilizing agent, such as DMSO, was added to dissolve the formazan crystals.
- Data Acquisition: The absorbance was measured using a microplate reader at a wavelength of 570 nm.
- Analysis: Cell viability was calculated as a percentage relative to the control group.[2]

Western Blot Analysis for Apoptosis Markers

- Cell Lysis: A549 and H460 cells were treated with CG-745 or SAHA for 48 hours, after which the cells were harvested and lysed to extract total proteins.
- Protein Quantification: The protein concentration of the lysates was determined using a standard protein assay (e.g., BCA assay).
- SDS-PAGE and Transfer: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
- Immunoblotting: The membrane was blocked and then incubated with primary antibodies
 against acetylated histone H3, total histone H3, cleaved PARP, cleaved caspases-3, -8, and
 -9, and a loading control (e.g., GAPDH).
- Detection: After incubation with a corresponding secondary antibody, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[7]



Wound Healing (Scratch) Assay for Cell Migration

- Cell Seeding and Monolayer Formation: A549 and H460 cells were grown to confluence in culture plates.
- Scratch Creation: A sterile pipette tip was used to create a linear "scratch" or wound in the cell monolayer.
- Treatment: The cells were then treated with CG-745 or SAHA in the presence or absence of TGF-β1 to induce migration.
- Image Acquisition: Images of the scratch were captured at different time points (e.g., 0 and 24 hours) using a microscope.
- Analysis: The rate of wound closure was measured to assess cell migration.

In conclusion, while **CG347B** is a selective HDAC6 inhibitor, the lack of extensive comparative data limits a detailed assessment of its performance against other inhibitors. Conversely, CG-745 has been shown to be a potent pan-HDAC inhibitor with superior anti-cancer efficacy compared to Vorinostat (SAHA) in preclinical NSCLC models, making it a promising candidate for further investigation.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. e-trd.org [e-trd.org]
- 3. mdpi.com [mdpi.com]
- 4. Comparison of Anticancer Effects of Histone Deacetylase Inhibitors CG-745 and Suberoylanilide Hydroxamic Acid in Non-small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]



- 5. The histone deacetylase inhibitor CG-745 enhances the radiosensitivity of prostate cancer cells PMC [pmc.ncbi.nlm.nih.gov]
- 6. HDAC Inhibitor, CG-745, Enhances the Anti-Cancer Effect of Anti-PD-1 Immune Checkpoint Inhibitor by Modulation of the Immune Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- To cite this document: BenchChem. [Comparing CG347B with other HDAC inhibitors].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15588907#comparing-cg347b-with-other-hdac-inhibitors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com